Cas no 5663-66-1 (4-(prop-2-en-1-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol)

4-(prop-2-en-1-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol structure
5663-66-1 structure
Product Name:4-(prop-2-en-1-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
CAS-nummer:5663-66-1
MF:C14H17N3O3S
MW:307.36808180809
CID:1599474
PubChem ID:802092
Update Time:2025-04-21

4-(prop-2-en-1-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol Chemische en fysische eigenschappen

Naam en identificatie

    • 4-(prop-2-en-1-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
    • 3H-1,2,4-triazole-3-thione, 2,4-dihydro-4-(2-propen-1-yl)-5-(3,4,5-trimethoxyphenyl)-
    • 4-allyl-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
    • 4-Allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
    • 4H-1,2,4-triazole-3-thiol, 4-(2-propen-1-yl)-5-(3,4,5-trimethoxyphenyl)-
    • EN300-110565
    • F0311-0749
    • Oprea1_718391
    • AKOS000348103
    • CBMicro_027339
    • ALBB-003284
    • AB00092370-01
    • SCHEMBL6403768
    • Oprea1_508125
    • CCG-24686
    • VS-13774
    • 77803-42-0
    • 4-prop-2-enyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione
    • 4-(PROP-2-EN-1-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE
    • CS-0267316
    • Q27203701
    • CHEBI:117075
    • 4-allyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione
    • cid_802092
    • STK500700
    • 4-(PROP-2-EN-1-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,4-TRIAZOLE-3-THIONE
    • HMS2451I10
    • AKOS000268553
    • BIM-0027268.P001
    • 5663-66-1
    • MFCD01038805
    • CDA80342
    • SMR000072906
    • STK044304
    • 4-(prop-2-en-1-yl)-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
    • DTXSID40972070
    • CHEMBL1373631
    • BBL036925
    • BDBM48601
    • MLS000089181
    • Inchi: 1S/C14H17N3O3S/c1-5-6-17-13(15-16-14(17)21)9-7-10(18-2)12(20-4)11(8-9)19-3/h5,7-8H,1,6H2,2-4H3,(H,16,21)
    • InChI-sleutel: WYCLSGGCWPZUKL-UHFFFAOYSA-N
    • LACHT: S=C1NN=C(C2C=C(C(=C(C=2)OC)OC)OC)N1CC=C

Berekende eigenschappen

  • Exacte massa: 307.09921
  • Monoisotopische massa: 307.099062
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 6
  • Complexiteit: 416
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 87.4
  • XLogP3: 2.2

Experimentele eigenschappen

  • Dichtheid: 1.24
  • Kookpunt: 404.4°C at 760 mmHg
  • Vlampunt: 198.4°C
  • Brekindex: 1.588
  • PSA: 58.4

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